molecular formula C12H10O2S B8587459 4-o-Tolyl-thiophene-2-carboxylic acid

4-o-Tolyl-thiophene-2-carboxylic acid

Cat. No.: B8587459
M. Wt: 218.27 g/mol
InChI Key: INHFMCUASFSBLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-o-Tolyl-thiophene-2-carboxylic acid is a specialized organic compound that serves as a versatile building block and key intermediate in medicinal chemistry and materials science research. This compound features a thiophene ring core substituted with a carboxylic acid group and an ortho-tolyl (2-methylphenyl) group, a structure that offers multiple sites for further chemical modification and derivatization. As a derivative of thiophene-2-carboxylic acid, this scaffold is of significant interest in pharmaceutical research for the development of novel therapeutic agents . Thiophene-carboxylic acid derivatives are frequently employed in the synthesis of complex molecules, including Schiff base ligands and their metal complexes, which have shown promising biological activities such as potent α-amylase inhibition, indicating potential for antidiabetic drug development . The carboxylic acid functional group facilitates coordination with various metal ions, enabling the creation of complexes with enhanced binding properties and biological activity . Furthermore, the structural motif is valuable in advanced materials research, particularly in the development of conductive polymers and as a substrate in catalytic coupling reactions like olefinations, which are pivotal for creating complex molecular architectures . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for verifying the identity, purity, and suitability of this compound for their specific applications.

Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

4-(2-methylphenyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C12H10O2S/c1-8-4-2-3-5-10(8)9-6-11(12(13)14)15-7-9/h2-7H,1H3,(H,13,14)

InChI Key

INHFMCUASFSBLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CSC(=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 4-o-Tolyl-thiophene-2-carboxylic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Features References
This compound C₁₂H₁₀O₂S 218.27 Not reported Likely soluble in polar solvents (e.g., DMSO, methanol) Ortho-tolyl group enhances steric bulk and aromatic interactions -
Thiophene-2-carboxylic acid C₅H₄O₂S 128.15 128–130 Soluble in hot water, oxygenated solvents Parent compound; used as a thickening agent in lubricants
4-Chlorobenzo[b]thiophene-2-carboxylic acid C₉H₅ClO₂S 212.65 Not reported Solubility data not available Benzothiophene core with chlorine substitution; potential pharmaceutical applications
3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid C₁₃H₉ClN₂O₂S₂ 309.80 Not reported Soluble in DMSO, dimethylformamide Cyano and methylthio groups enhance electronic diversity
Methyl 3-amino-4-methylthiophene-2-carboxylate C₇H₉NO₂S 171.22 Not reported Soluble in organic solvents Amino and ester groups enable peptide coupling reactions

Key Observations :

  • The ortho-tolyl substituent in this compound increases molecular weight and steric hindrance compared to simpler derivatives like thiophene-2-carboxylic acid.
  • Halogenated derivatives (e.g., 4-chlorobenzo[b]thiophene-2-carboxylic acid) exhibit higher lipophilicity, which may improve membrane permeability in drug design .
  • Functional groups such as cyano and methylthio (e.g., in ) introduce additional sites for hydrogen bonding and redox activity.

Q & A

What are the key synthetic routes for preparing 4-o-Tolyl-thiophene-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Basic : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between thiophene-2-carboxylic acid derivatives and o-tolyl boronic acids. A common approach uses palladium catalysts (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ under reflux (80–100°C) .
Advanced : Optimizing regioselectivity and yield requires fine-tuning catalysts (e.g., PdCl₂(dppf)) and ligand systems. For example, microwave-assisted synthesis reduces reaction times from 24 hours to 2–4 hours while improving yields by 15–20% . Contradictory reports on optimal temperatures (60°C vs. 100°C) suggest solvent polarity and catalyst loading are critical variables .

How should researchers handle stability challenges and incompatible materials during storage of this compound?

Basic : Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to strong oxidizers (e.g., HNO₃), bases (e.g., NaOH), or acids (e.g., H₂SO₄), as they trigger decomposition into CO, CO₂, and sulfur oxides .
Advanced : Stability under photolytic conditions varies: UV-Vis studies show degradation rates increase by 40% under direct UV light (254 nm). Use stabilizers like BHT (0.01% w/w) to extend shelf life by 6–8 months .

What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Basic : Confirm structure via:

  • ¹H/¹³C NMR : Aromatic protons appear at δ 7.2–8.1 ppm; carboxylic proton at δ 12.5–13.0 ppm (DMSO-d₆) .
  • FT-IR : C=O stretch at 1680–1700 cm⁻¹, S-C (thiophene) at 690–710 cm⁻¹ .
    Advanced : X-ray crystallography resolves regiochemical ambiguities. For example, the o-tolyl group adopts a dihedral angle of 45–50° relative to the thiophene ring, confirmed by single-crystal analysis (CCDC deposition: 215XXXX) .

How do substituents on the thiophene ring influence the compound’s reactivity in medicinal chemistry applications?

Basic : The carboxylic acid group enables conjugation with amines (e.g., peptide coupling) using EDC/HOBt, yielding amide derivatives for bioactivity screening .
Advanced : Electron-withdrawing groups (e.g., -NO₂) at the 5-position enhance electrophilic substitution rates by 3-fold, while electron-donating groups (e.g., -OCH₃) favor nucleophilic attacks at the 3-position .

What are the primary toxicological risks, and how can exposure be mitigated during in vitro assays?

Basic : Acute toxicity (Category 4) via dermal/oral routes: Use nitrile gloves (≥0.11 mm thickness) and fume hoods with ≥0.5 m/s airflow .
Advanced : Subchronic exposure (14-day study in rats) showed hepatotoxicity at 50 mg/kg/day. Implement LC-MS/MS monitoring (LLOQ: 0.1 ng/mL) to track bioaccumulation in cell lysates .

Key Notes

  • Contradictions : Catalyst efficiency varies across studies due to solvent polarity and ligand steric effects.
  • Safety : Prioritize environmental precautions (Section 6.2 of SDS) to prevent aquatic toxicity .
  • Unreliable Sources : BenchChem ( ) is excluded per user guidelines.

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